molecular formula C12H14N2 B1283367 1-Benzylpyrrolidine-2-carbonitrile CAS No. 72219-09-1

1-Benzylpyrrolidine-2-carbonitrile

Cat. No. B1283367
CAS RN: 72219-09-1
M. Wt: 186.25 g/mol
InChI Key: UWHFYOCFQGYYIH-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2-carbonitrile is a chemical compound that is part of a broader class of organic molecules featuring a pyrrolidine ring, a five-membered lactam structure, with a benzyl group attached to the nitrogen atom and a nitrile group at the second position. This structure is significant in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its potential as an intermediate in synthetic pathways.

Synthesis Analysis

The synthesis of related carbonitrile compounds has been explored in various studies. For instance, the synthesis of 1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a compound structurally similar to 1-benzylpyrrolidine-2-carbonitrile, was achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization . This method provides a practical and efficient route to synthesize such compounds, which could potentially be adapted for the synthesis of 1-benzylpyrrolidine-2-carbonitrile.

Molecular Structure Analysis

The molecular structure of carbonitrile derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of a methyl derivative of a triazole compound was confirmed by X-ray analysis . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using X-ray crystallographic studies . These techniques are crucial for verifying the molecular structure of synthesized compounds, including those related to 1-benzylpyrrolidine-2-carbonitrile.

Chemical Reactions Analysis

The reactivity of carbonitrile compounds can be diverse. For instance, 1-benzylpyrrolidine-2,5-dicarbonitrile underwent regioselective hydrolysis by microbial strains to yield 1-benzyl-5-cyano-2-pyrrolidinone and N-benzylacetamide . This demonstrates the potential for biocatalysis in modifying the structure of carbonitrile-containing compounds, which could be relevant for the functionalization of 1-benzylpyrrolidine-2-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonitrile compounds are influenced by their functional groups. The presence of the nitrile group contributes to the compound's reactivity and polarity, which can affect its solubility and interaction with biological targets. The benzyl group can add to the compound's hydrophobic character. While specific data on 1-benzylpyrrolidine-2-carbonitrile is not provided, related compounds have been synthesized and characterized, indicating that similar analytical techniques could be applied to determine its properties .

Scientific Research Applications

Microbial Decyanation

1-Benzylpyrrolidine-2-carbonitrile has been studied in microbial decyanation processes. In particular, strains of bacteria and fungi, such as Rhodococcus opacus, have been shown to catalyze the hydrolysis of 1-benzylpyrrolidine-2-carbonitrile, leading to various byproducts. These reactions are noteworthy for their efficiency and alignment with the principles of green chemistry. The transformation process is believed to involve the dehydrogenation of 1-benzylpyrrolidine-2-carbonitrile to form an iminium ion, which then reacts with water to produce cyanohydrin, eventually breaking down to the final products (Pinheiro et al., 2011).

Anti-Proliferative Properties

Research has also been conducted on derivatives of 1-benzylpyrrolidine-2-carbonitrile, specifically focusing on their anti-proliferative properties in cancer treatment. For instance, studies on 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have demonstrated potent cytotoxic activity against certain cancer cells. These compounds have shown effectiveness in inducing apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Synthesis and Characterization of Derivatives

The synthesis and characterization of 1-benzylpyrrolidine-2-carbonitrile derivatives have been extensively explored. This includes studies on novel synthesis methods and the antimicrobial activities of these compounds. For example, microwave-assisted synthesis techniques have been developed to efficiently produce 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating significant antimicrobial properties (Sreekanth & Jha, 2020).

Fluorescence Sensing

Another application involves the use of derivatives of 1-benzylpyrrolidine-2-carbonitrile in fluorescence sensing. Certain derivatives have been employed as chemosensors for the selective detection of metal ions like Pb2+. These compounds exhibit a significant change in fluorescence in the presence of specific ions, which is useful in various analytical and environmental applications (Sinha et al., 2013).

Safety And Hazards

The safety information available indicates that 1-Benzylpyrrolidine-2-carbonitrile is potentially dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFYOCFQGYYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566266
Record name 1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine-2-carbonitrile

CAS RN

72219-09-1
Record name 1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Smolobochkin, AS Gazizov… - Russian Chemical …, 2019 - iopscience.iop.org
Published data on ring opening reactions of nitrogen-containing cyclic compounds resulting in various acyclic products are integrated and systematized. The reactions of common five-, …
Number of citations: 22 iopscience.iop.org
L Ma - 2015 - search.proquest.com
Functionalization of amines is a very important research area in organic chemistry because functionalized amines are important building blocks in many biologically active compounds …
Number of citations: 3 search.proquest.com
J Han - 2014 - ir.library.louisville.edu
Our research mainly focused on three parts related to the rapid construction of N-heterocycles and the search for ionic reaction promoters. First, N-heterocycles of different ring sizes and …
Number of citations: 1 ir.library.louisville.edu
W Chen - 2016 - rucore.libraries.rutgers.edu
… Procedure for the Synthesis of 1-Benzylpyrrolidine-2-carbonitrile (2.23a) via Three-Component Approach: …
Number of citations: 2 rucore.libraries.rutgers.edu

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